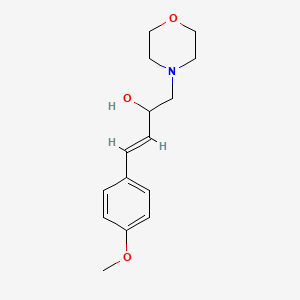
Metostilenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metostilenol is a chemical compound with the molecular formula C15H21NO3. It was patented as an antidepressant in the early 1980s but was never marketed . The compound is characterized by its secondary alcohol and morpholine functional groups, making it a unique structure among antidepressants.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Metostilenol involves the reaction of 4-methoxyphenylacetaldehyde with morpholine in the presence of a base, followed by reduction to yield the final product. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium borohydride or lithium aluminum hydride for the reduction step
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Alkylated morpholine derivatives.
科学的研究の応用
Metostilenol has been studied primarily for its potential as an antidepressant. its unique structure also makes it a candidate for research in other fields:
Chemistry: As a model compound for studying morpholine derivatives.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Potential applications in treating neurological disorders.
Industry: Possible use as an intermediate in the synthesis of other pharmaceuticals.
作用機序
Metostilenol exerts its effects by interacting with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to other antidepressants, but the presence of the morpholine ring may confer unique pharmacokinetic properties.
Similar Compounds:
Fluoxetine: Another antidepressant that inhibits serotonin reuptake.
Venlafaxine: Inhibits both serotonin and norepinephrine reuptake.
Morpholine derivatives: Compounds with similar structures but different pharmacological effects.
Uniqueness: this compound’s combination of a morpholine ring and a secondary alcohol group distinguishes it from other antidepressants. This unique structure may result in different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in terms of efficacy and side effects.
特性
CAS番号 |
103980-45-6 |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC名 |
(E)-4-(4-methoxyphenyl)-1-morpholin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C15H21NO3/c1-18-15-6-3-13(4-7-15)2-5-14(17)12-16-8-10-19-11-9-16/h2-7,14,17H,8-12H2,1H3/b5-2+ |
InChIキー |
JIQSYJYZZDCLEF-GORDUTHDSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(CN2CCOCC2)O |
SMILES |
COC1=CC=C(C=C1)C=CC(CN2CCOCC2)O |
正規SMILES |
COC1=CC=C(C=C1)C=CC(CN2CCOCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



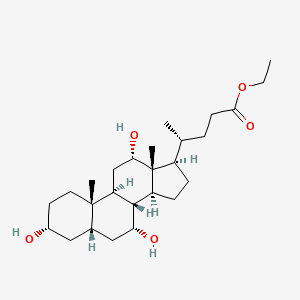

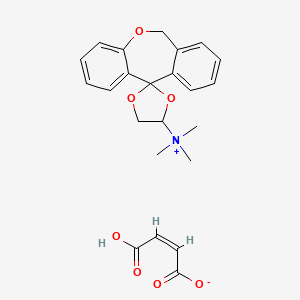
![1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine](/img/structure/B1623432.png)
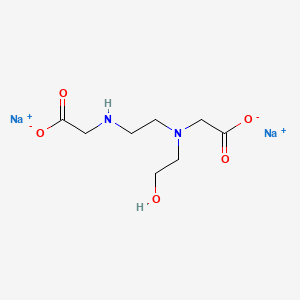

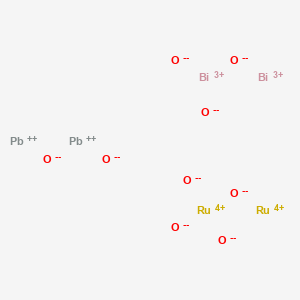
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;terephthalic acid](/img/structure/B1623441.png)

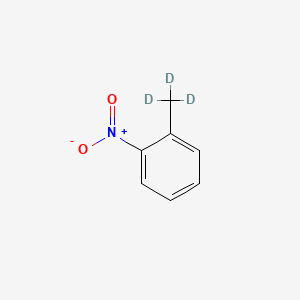


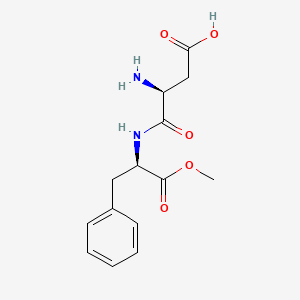
![PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted](/img/structure/B1623449.png)